N-(2-methoxybenzyl)-N'-1-naphthylurea
Description
N-(2-Methoxybenzyl)-N'-1-naphthylurea is a urea derivative featuring a 2-methoxybenzyl group and a 1-naphthyl substituent. Urea derivatives are widely studied for their diverse applications, including agrochemicals, pharmaceuticals, and coordination chemistry. The methoxy group enhances solubility and electronic effects, while the naphthyl moiety contributes to aromatic interactions and lipophilicity.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-18-12-5-3-8-15(18)13-20-19(22)21-17-11-6-9-14-7-2-4-10-16(14)17/h2-12H,13H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXLJPYOGNLCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
NBOMe Derivatives (e.g., 25B-NBOMe, 25I-NBOMe)
Structural Differences :
Functional Implications :
- Bioactivity: NBOMe compounds are psychoactive due to serotonin receptor agonism, whereas the urea derivative’s larger, rigid structure may limit CNS penetration, suggesting non-neurological applications (e.g., enzyme inhibition).
Table 1: Comparison with NBOMe Derivatives
| Property | N-(2-Methoxybenzyl)-N'-1-naphthylurea | 25I-NBOMe |
|---|---|---|
| Backbone | Urea | Ethanamine |
| Aromatic Groups | 1-Naphthyl, 2-methoxybenzyl | 2,5-Dimethoxyphenyl |
| Bioactivity | Not reported (potential agrochemical) | Serotonin receptor agonist |
| Polarity | Higher (urea group) | Lower (amine group) |
Agrochemical Ureas (e.g., Neburon, Benzthiazuron)
Structural Differences :
Functional Implications :
- Selectivity : The naphthyl group may enhance binding to specific biological targets (e.g., plant enzymes) via π-π stacking.
- Environmental Persistence : Larger substituents could reduce biodegradability compared to alkyl-based ureas.
Table 2: Comparison with Agrochemical Ureas
| Compound | Substituents | Use | LogP* (Predicted) |
|---|---|---|---|
| This compound | 1-Naphthyl, 2-methoxybenzyl | Unknown (research) | ~4.2 |
| Neburon | N-butyl, N’-3,4-dichlorophenyl | Herbicide | 3.8 |
| Benzthiazuron | N-benzothiazolyl, N,N’-dimethyl | Herbicide | 2.9 |
Thiourea Analogues (e.g., 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea)
Structural Differences :
Functional Implications :
- Acidity : Thioureas are more acidic (pKa ~21) than ureas (pKa ~26), affecting metal coordination and hydrogen-bonding capacity.
- Coordination Chemistry: Thioureas bind metals more strongly due to softer sulfur donors, whereas ureas may favor harder Lewis acids.
Naphthyl-Containing Compounds (e.g., N-1-Naphthylacetamide)
Structural Differences :
Functional Implications :
- Hydrogen Bonding : Urea’s dual NH groups enable stronger hydrogen bonding than acetamide’s single NH, influencing crystal packing and biomolecular interactions.
- Lipophilicity : The methoxybenzyl group increases logP compared to simpler naphthylacetamides.
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